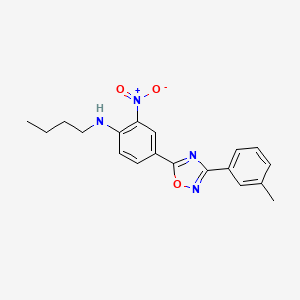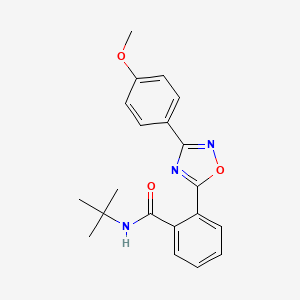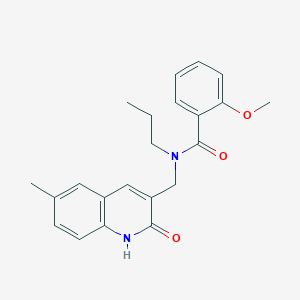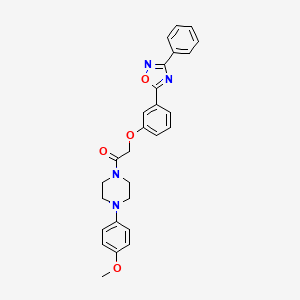![molecular formula C19H24N4O B7716014 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7716014.png)
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . This class of compounds has been the subject of research for over 100 years .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines involves several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The synthetic strategies and approaches to these derivatives have been reported and systematized according to the method to assemble the pyrazolopyridine system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]quinolines include condensation, hydrolysis, cyclization, and substitution . These reactions yield the final compound with good yield under tetrahydrofuran solvent medium .作用機序
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide selectively binds to the allosteric site of mGluR1 and enhances its activity. This results in an increase in the release of glutamate, which is a key neurotransmitter in the central nervous system. The increased glutamate release leads to the activation of downstream signaling pathways that are involved in various neurological processes such as synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can increase the release of glutamate, which can enhance synaptic plasticity and improve learning and memory. This compound can also activate downstream signaling pathways that are involved in neuroprotection, which can prevent neuronal cell death in various neurological disorders. Additionally, this compound can reduce pain sensitivity by modulating the activity of pain-sensing neurons in the spinal cord.
実験室実験の利点と制限
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has several advantages for lab experiments. It is a selective allosteric modulator of mGluR1, which means that it can specifically target this receptor subtype without affecting other receptors in the brain. This makes it a useful tool for studying the role of mGluR1 in various neurological processes. However, this compound has some limitations as well. It has low water solubility, which can make it difficult to administer in vivo. Additionally, the long-term effects of this compound on neuronal function and behavior are not well understood.
将来の方向性
There are several future directions for research on N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide. One area of interest is the development of more water-soluble analogs of this compound that can be administered in vivo more easily. Another area of research is the investigation of the long-term effects of this compound on neuronal function and behavior. Additionally, the potential therapeutic applications of this compound in other neurological disorders such as Alzheimer's disease and schizophrenia should be explored. Overall, this compound has significant potential as a therapeutic agent for various neurological disorders, and further research is needed to fully understand its mechanisms of action and therapeutic potential.
合成法
The synthesis of N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide involves the reaction of 7-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with butylamine and butyric anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. It has been shown to have neuroprotective effects and can improve motor function in animal models of Parkinson's disease. This compound has also been found to have anticonvulsant properties and can reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to have analgesic effects and can reduce pain sensitivity in animal models of chronic pain.
特性
IUPAC Name |
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-4-6-10-23-19-15(18(22-23)21-17(24)7-5-2)12-14-9-8-13(3)11-16(14)20-19/h8-9,11-12H,4-7,10H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLWCXGFNJQUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7715984.png)




